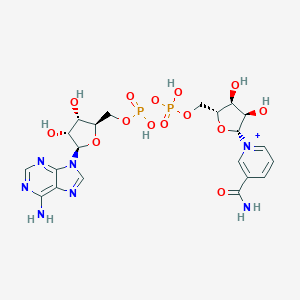

2'-Deoxy-NAD+

Description

Nad, also known as DPN or nadide, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. Nad exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Nad has been found throughout most human tissues, and has also been primarily detected in blood. Nad can be found anywhere throughout the human cell, such as in endoplasmic reticulum, nucleus, peroxisome, and mitochondria. Nad exists in all eukaryotes, ranging from yeast to humans. In humans, Nad is involved in cardiolipin biosynthesis CL(i-13:0/i-19:0/i-19:0/i-22:0) pathway, cardiolipin biosynthesis CL(a-13:0/i-14:0/i-16:0/a-15:0) pathway, cardiolipin biosynthesis CL(i-12:0/18:2(9Z, 11Z)/i-24:0/i-12:0) pathway, and cardiolipin biosynthesis CL(i-12:0/a-15:0/i-19:0/18:2(9Z, 11Z)) pathway. Nad is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(i-22:0/a-25:0/21:0) pathway, de novo triacylglycerol biosynthesis TG(a-21:0/a-17:0/8:0) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/24:1(15Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(24:0/22:0/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.

A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWFJGJZGIEFAR-NNYOXOHSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N7O14P2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Nicotinamide adenine dinucleotide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53-84-9 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nadide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Characterization of 2'-deoxy-NAD+: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Biological Significance of 2'-deoxy-NAD+

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. Its analog, 2'-deoxy-NAD+ (2'-dNAD+), in which the hydroxyl group at the 2' position of the adenosine ribose is absent, has emerged as a molecule of significant interest. Initially characterized as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), 2'-dNAD+ is now recognized as a substrate for the ectoenzyme CD38, leading to the production of the "superagonist" second messenger, 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR). This guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological roles of 2'-dNAD+, with a focus on its interaction with key enzymes and its involvement in cellular signaling pathways.

Data Presentation

The following tables summarize the key quantitative data associated with the enzymatic interactions of 2'-deoxy-NAD+ and its downstream signaling molecule, 2'-deoxy-ADPR.

Table 1: Kinetic Parameters of Enzymes Interacting with 2'-deoxy-NAD+ and its Derivatives

| Enzyme | Substrate/Inhibitor | Interaction Type | Km | Vmax | Ki | EC50 |

| Poly(ADP-ribose) polymerase (PARP) | 2'-deoxy-NAD+ | Non-competitive inhibitor | - | - | Potent inhibition observed | - |

| CD38 | 2'-deoxy-NAD+ | Substrate | Data not available | Data not available | - | - |

| TRPM2 Channel | 2'-deoxy-ADPR | Agonist (in the presence of Ca2+) | - | - | - | 190 ± 62 nM (for Ca2+) |

| TRPM2 Channel | ADPR | Agonist (in the presence of Ca2+) | - | - | - | 690 ± 115 nM (for Ca2+) |

Experimental Protocols

Enzymatic Synthesis of 2'-deoxy-NAD+

This protocol is adapted from the enzymatic synthesis using nicotinamide mononucleotide adenylyltransferase (NMNAT).

Materials:

-

Nicotinamide mononucleotide (NMN+)

-

2'-deoxyadenosine-5'-triphosphate (dATP)

-

NMN+-adenyl transferase (E.C. 2.7.7.18)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

-

Incubator or water bath at 37°C

-

Reagents for quenching the reaction (e.g., perchloric acid)

-

Neutralizing agent (e.g., potassium carbonate)

Procedure:

-

Prepare a reaction mixture containing NMN+ and dATP in the reaction buffer. A typical starting concentration would be in the millimolar range for both substrates.

-

Initiate the reaction by adding a purified preparation of NMN+-adenyl transferase to the reaction mixture.

-

Incubate the reaction at 37°C. The optimal incubation time should be determined empirically by monitoring the reaction progress, but can range from several hours to overnight.

-

Monitor the formation of 2'-dNAD+ using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) (see Protocol 3).

-

Once the reaction has reached the desired level of completion, terminate the reaction by adding a quenching agent like cold perchloric acid to a final concentration of 0.5 M to precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Carefully neutralize the supernatant containing the product with a neutralizing agent such as potassium carbonate.

-

The neutralized supernatant is now ready for purification.

Purification of 2'-deoxy-NAD+

This two-step purification protocol utilizes boronate affinity chromatography followed by strong anion-exchange HPLC.[1]

Step 1: Boronate Affinity Chromatography

This step separates 2'-dNAD+ (which lacks a cis-diol) from unreacted NMN+ and other molecules containing cis-diols.

Materials:

-

Boronate affinity gel

-

Binding Buffer (e.g., 50 mM HEPES, pH 8.5)

-

Elution Buffer (e.g., 0.1 M Formic Acid)

-

Chromatography column

Procedure:

-

Pack a chromatography column with the boronate affinity gel and equilibrate it with the binding buffer.

-

Load the neutralized supernatant from the synthesis reaction onto the column.

-

Wash the column extensively with the binding buffer to remove any unbound molecules. 2'-dNAD+ will not bind to the column and will be in the flow-through and initial wash fractions.

-

Collect the flow-through and wash fractions, as they contain the partially purified 2'-dNAD+.

-

The bound molecules (like NAD+) can be eluted with the elution buffer if desired for other purposes.

Step 2: Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC)

This step purifies 2'-dNAD+ from unreacted dATP and other anionic species.

Materials:

-

Strong anion-exchange HPLC column

-

Mobile Phase A (e.g., 20 mM ammonium formate, pH 3.5)

-

Mobile Phase B (e.g., 1 M ammonium formate, pH 3.5)

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the SAX-HPLC column with Mobile Phase A.

-

Inject the collected fractions from the boronate affinity chromatography step.

-

Elute the column with a linear gradient of Mobile Phase B.

-

Monitor the elution profile at 260 nm. 2'-dNAD+ will elute as a distinct peak, separated from dATP and other components.

-

Collect the fractions corresponding to the 2'-dNAD+ peak.

-

The collected fractions can be lyophilized to obtain the purified 2'-dNAD+ as a solid.

Characterization of 2'-deoxy-NAD+ by HPLC

This protocol describes a general method for analyzing the purity of the synthesized 2'-dNAD+.

Materials:

-

Reversed-phase C18 HPLC column

-

Mobile Phase A (e.g., 0.1 M potassium phosphate buffer, pH 6.0)

-

Mobile Phase B (e.g., 100% methanol)

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the C18 column with a suitable starting mixture of Mobile Phase A and B.

-

Inject a sample of the purified 2'-dNAD+.

-

Run a gradient of increasing Mobile Phase B to elute the compounds.

-

Monitor the absorbance at 260 nm.

-

The purity of the 2'-dNAD+ can be assessed by the presence of a single major peak at the expected retention time. The identity of the peak can be confirmed by mass spectrometry.

Signaling Pathways and Experimental Workflows

Biosynthesis of 2'-deoxy-NAD+ and its Conversion to 2'-deoxy-ADPR

The enzymatic synthesis of 2'-dNAD+ is a critical first step in its biological journey. This is followed by its conversion to the signaling molecule 2'-deoxy-ADPR by the enzyme CD38.

Caption: Enzymatic synthesis of 2'-dNAD+ and its subsequent hydrolysis to 2'-deoxy-ADPR.

2'-deoxy-ADPR Signaling Pathway via TRPM2

2'-deoxy-ADPR acts as a potent agonist of the TRPM2 ion channel, leading to an influx of calcium and subsequent downstream signaling events.

Caption: Activation of the TRPM2 channel by 2'-deoxy-ADPR and intracellular Ca2+.

Experimental Workflow for Synthesis and Characterization

This workflow outlines the key steps from synthesis to the final characterization of 2'-deoxy-NAD+.

Caption: A streamlined workflow for the production and analysis of 2'-deoxy-NAD+.

Conclusion

2'-deoxy-NAD+ stands as a fascinating analog of NAD+, demonstrating a dual role as both a potent enzyme inhibitor and a precursor to a powerful signaling molecule. Its non-competitive inhibition of PARP highlights its potential in therapeutic contexts, particularly in cancer biology. Furthermore, its conversion by CD38 to 2'-deoxy-ADPR, a superagonist of the TRPM2 channel, implicates it in calcium signaling and cellular responses to oxidative stress. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to explore the multifaceted nature of 2'-deoxy-NAD+ and its derivatives. Further investigation into the precise kinetic parameters of its interactions with PARP and CD38 will undoubtedly provide deeper insights into its biological functions and therapeutic potential.

References

Synthesis of 2'-Deoxy-NAD+ for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2'-deoxy-NAD+, a crucial tool for research in enzymology, signaling pathways, and drug discovery. The document details both enzymatic and chemical synthesis strategies, provides in-depth experimental protocols, and presents quantitative data in structured tables. Furthermore, it visualizes the key signaling pathways involving 2'-deoxy-NAD+ using the DOT language for Graphviz.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] Analogs of NAD+, such as 2'-deoxy-NAD+ (in which the hydroxyl group at the 2' position of the adenosine ribose is replaced by hydrogen), are invaluable for elucidating the mechanisms of these enzymes and for developing novel therapeutic agents.[2] 2'-deoxy-NAD+ has been identified as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy.[2][3] Additionally, it serves as a substrate for the enzyme CD38, leading to the formation of 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR), a calcium-mobilizing second messenger.[4][5] This guide offers a detailed examination of the methodologies for producing and characterizing 2'-deoxy-NAD+ for research purposes.

Synthesis of 2'-Deoxy-NAD+

The synthesis of 2'-deoxy-NAD+ can be achieved through both enzymatic and chemical approaches. The enzymatic method is generally preferred for its high specificity and yield under mild reaction conditions.

Enzymatic Synthesis

The most common enzymatic synthesis of 2'-deoxy-NAD+ involves the condensation of nicotinamide mononucleotide (NMN) and 2'-deoxyadenosine triphosphate (dATP), catalyzed by NAD+ pyrophosphorylase, also known as nicotinamide mononucleotide adenylyltransferase (NMNAT).[2][6]

Reaction Scheme:

dATP + NMN ⇌ 2'-deoxy-NAD+ + PPi

This reaction is reversible, and the equilibrium can be shifted towards the product by the addition of inorganic pyrophosphatase, which hydrolyzes the pyrophosphate (PPi) byproduct.

Chemical Synthesis

While a complete de novo chemical synthesis of 2'-deoxy-NAD+ is complex, a chemoenzymatic approach is often employed. This typically involves the chemical synthesis of a key precursor, such as 2'-deoxy-nicotinamide mononucleotide (2'-dNMN) or a derivative of 2'-deoxyadenosine 5'-monophosphate (dAMP). For instance, nicotinamide riboside and its derivatives can be synthesized chemically and then potentially converted to the corresponding mononucleotide for enzymatic coupling.[7][8][9][10][11] However, the enzymatic route starting from commercially available precursors is generally more straightforward for laboratory-scale production.

Experimental Protocols

Enzymatic Synthesis of 2'-Deoxy-NAD+

This protocol is adapted from the method described by Alvarez-Gonzalez (1988).[2]

Materials:

-

Nicotinamide mononucleotide (NMN)

-

2'-deoxyadenosine triphosphate (dATP)

-

NAD+ pyrophosphorylase (NMNAT) from a suitable source (e.g., bovine liver)

-

Inorganic pyrophosphatase

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Bovine serum albumin (BSA)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM NMN, 1 mM dATP, and 0.1 mg/mL BSA.

-

Add NAD+ pyrophosphorylase to a final concentration of 0.1-0.5 units/mL.

-

Add inorganic pyrophosphatase to a final concentration of 1 unit/mL to drive the reaction forward.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the progress of the reaction by HPLC.

-

Terminate the reaction by heating at 100°C for 1 minute or by adding perchloric acid to a final concentration of 0.5 M, followed by neutralization with KOH.

-

Centrifuge to remove precipitated protein and potassium perchlorate.

-

Proceed with the purification of 2'-deoxy-NAD+ from the supernatant.

Purification of 2'-Deoxy-NAD+

A two-step purification process involving affinity chromatography followed by strong anion-exchange high-performance liquid chromatography (SAX-HPLC) is effective.[2]

Step 1: Affinity Chromatography

-

Column: Boronate gel affinity column (e.g., Affi-Gel 601). This resin selectively retains molecules with cis-diol groups, which are present in the unreacted NMN and any NAD+ produced from potential trace amounts of ATP, but not in 2'-deoxy-NAD+.

-

Equilibration: Equilibrate the column with 0.1 M ammonium acetate buffer (pH 8.8).

-

Sample Loading: Apply the supernatant from the enzymatic synthesis reaction to the column.

-

Elution: Elute the 2'-deoxy-NAD+ with the equilibration buffer. The unreacted NMN and any contaminating NAD+ will be retained by the column.

-

Monitoring: Monitor the elution profile by measuring the absorbance at 260 nm.

Step 2: Strong Anion-Exchange HPLC (SAX-HPLC)

-

Column: A strong anion-exchange column (e.g., Partisil-10 SAX).

-

Mobile Phase: Isocratic elution with 0.4 M ammonium formate buffer (pH 4.5).

-

Sample Injection: Inject the pooled and concentrated fractions containing 2'-deoxy-NAD+ from the affinity chromatography step.

-

Detection: Monitor the elution at 260 nm.

-

Fraction Collection: Collect the peak corresponding to 2'-deoxy-NAD+.

-

Desalting: Desalt the purified fraction by lyophilization or a suitable desalting column.

Data Presentation

Quantitative Synthesis Data

| Parameter | Value | Reference |

| Enzymatic Synthesis Yield | Up to 98% (for radiolabeled NAD+) | [12][13][14] |

| Purity (Post-Purification) | >95% | [15] |

Note: The yield for 2'-deoxy-NAD+ is expected to be high, similar to that of NAD+, but should be determined empirically.

Characterization Data

| Technique | Expected Results for 2'-Deoxy-NAD+ |

| UV-Vis Spectroscopy | Absorbance maximum at ~260 nm. |

| ¹H NMR Spectroscopy | Characteristic peaks for the nicotinamide, ribose, and adenine moieties. The absence of the 2'-hydroxyl proton signal and the presence of two protons at the 2' position of the deoxyribose will be key identifiers. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of 2'-deoxy-NAD+ (C₂₁H₂₇N₇O₁₃P₂). |

| HPLC Retention Time | A distinct retention time on SAX and/or reverse-phase columns, different from NAD+, NMN, and dATP. |

Signaling Pathways and Experimental Workflows

2'-Deoxy-NAD+ as a Substrate for CD38 and a Modulator of Calcium Signaling

2'-deoxy-NAD+ is a substrate for the ectoenzyme CD38, which catalyzes its hydrolysis to 2'-deoxy-adenosine diphosphoribose (2'-deoxy-ADPR).[4][5] 2'-deoxy-ADPR is a potent agonist of the TRPM2 channel, a non-selective cation channel, leading to an influx of Ca²⁺ and subsequent downstream signaling events.[5]

Caption: 2'-deoxy-NAD+ metabolism by CD38 and subsequent Ca²⁺ signaling.

2'-Deoxy-NAD+ as an Inhibitor of PARP-1

2'-deoxy-NAD+ acts as a potent non-competitive inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 is a key enzyme in the DNA damage response, where it uses NAD+ to synthesize poly(ADP-ribose) chains on itself and other acceptor proteins, recruiting DNA repair machinery. Inhibition of PARP-1 by 2'-deoxy-NAD+ can block this process.

Caption: Inhibition of the PARP-1 DNA damage response pathway by 2'-deoxy-NAD+.

Experimental Workflow for Synthesis and Purification

The overall workflow for producing and purifying 2'-deoxy-NAD+ for research use is summarized below.

Caption: Overall workflow for the synthesis and purification of 2'-deoxy-NAD+.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The NAD+ synthesizing enzyme nicotinamide mononucleotide adenylyltransferase 2 (NMNAT-2) is a p53 downstream target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An efficient chemical synthesis of nicotinamide riboside (NAR) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide [mdpi.com]

The Differential Role of 2'-Deoxy-NAD+ in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and a critical substrate for a host of signaling enzymes. The synthetic analog, 2'-deoxy-NAD+, in which the hydroxyl group at the 2' position of the adenosine ribose is removed, serves as a powerful chemical probe to dissect the intricacies of NAD+-dependent pathways. This technical guide provides an in-depth exploration of the fundamental biological functions of 2'-deoxy-NAD+, with a particular focus on its differential effects on mono(ADP-ribosyl)transferases and poly(ADP-ribose) polymerases (PARPs). We present a summary of the available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Core Biological Functions of 2'-Deoxy-NAD+

2'-Deoxy-NAD+ is a structural analog of NAD+ that has been instrumental in distinguishing between two major classes of ADP-ribosylating enzymes. Its primary biological significance, as elucidated through numerous studies, lies in its selective substrate activity.

1.1. Substrate for Mono(ADP-ribosyl)transferases

2'-deoxy-NAD+ is an efficient substrate for arginine-specific mono(ADP-ribosyl)transferases.[1][2] These enzymes catalyze the transfer of a single 2'-deoxy-ADP-ribose moiety onto target proteins. This property allows for the specific labeling and identification of proteins that are targets of mono(ADP-ribosyl)ation in complex biological systems that also contain highly active poly(ADP-ribose) polymerases.[1]

1.2. Inhibitor of Poly(ADP-ribose) Polymerase (PARP)

In stark contrast to its role with mono(ADP-ribosyl)transferases, 2'-deoxy-NAD+ is not a substrate for poly(ADP-ribose) polymerase (PARP).[1][2][3] Instead, it acts as a non-competitive inhibitor of the ADP-ribose polymerization reaction catalyzed by PARP.[1][2][3] This inhibitory action is crucial for its utility as a research tool, as it can be used to suppress poly(ADP-ribosyl)ation while allowing mono(ADP-ribosyl)ation to proceed.

Quantitative Data

The following table summarizes the available quantitative data on the interaction of 2'-deoxy-NAD+ with key enzymes. This data is essential for designing experiments and for the development of enzyme inhibitors.

| Enzyme/Protein | Organism/Source | Parameter | Value | Reference |

| Arginine-specific mono(ADP-ribosyl)transferase | Turkey Erythrocytes | Apparent Km | 27.2 µM | [1] |

| Vmax | 36.4 µmol min-1 (mg of protein)-1 | [1] | ||

| Poly(ADP-ribose) Polymerase (PARP) | Calf Thymus | Apparent Ki (non-competitive) | 32 µM | [1] |

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility and advancement of research. The following sections outline the methodologies for the synthesis, purification, and use of 2'-deoxy-NAD+ in key experiments.

3.1. Enzymatic Synthesis of 2'-Deoxy-NAD+

-

Principle: 2'-deoxy-NAD+ can be synthesized enzymatically from nicotinamide mononucleotide (NMN+) and 2'-deoxyadenosine triphosphate (dATP) using NMN+ adenylyltransferase (E.C. 2.7.7.18).[3]

-

Reaction Mixture:

-

Nicotinamide mononucleotide (NMN+)

-

2'-Deoxyadenosine triphosphate (dATP)

-

NMN+ adenylyltransferase

-

Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)

-

-

Procedure:

-

Combine NMN+ and dATP in the reaction buffer.

-

Initiate the reaction by adding NMN+ adenylyltransferase.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient duration to allow for product formation.

-

Monitor the progress of the reaction by techniques such as HPLC.

-

Terminate the reaction, for example, by heat inactivation of the enzyme.

-

3.2. Purification of 2'-Deoxy-NAD+

-

Principle: A two-step chromatographic procedure is effective for purifying 2'-deoxy-NAD+ from the synthesis reaction mixture.[3] Affinity chromatography on a boronate gel is used to remove unreacted dATP, followed by strong-anion-exchange high-performance liquid chromatography (HPLC) to separate 2'-deoxy-NAD+ from NMN+ and other contaminants.[3]

-

Step 1: Affinity Chromatography

-

Equilibrate a boronate gel column with a suitable buffer.

-

Load the reaction mixture onto the column. 2'-deoxy-NAD+, which lacks the 2',3'-cis-diol in the adenosine ribose, will not bind to the boronate resin, while unreacted ATP (if present) and other molecules with this diol will be retained.

-

Collect the flow-through containing the 2'-deoxy-NAD+.

-

-

Step 2: Strong-Anion-Exchange HPLC

-

Equilibrate a strong-anion-exchange HPLC column with an appropriate starting buffer.

-

Inject the flow-through from the affinity chromatography step.

-

Elute the column with a salt gradient (e.g., using NaCl or another suitable salt).

-

Monitor the eluate at 260 nm and collect the fractions corresponding to the 2'-deoxy-NAD+ peak.

-

Desalt the purified fractions and lyophilize to obtain pure 2'-deoxy-NAD+.

-

3.3. Assay for Mono(ADP-ribosyl)transferase Activity

-

Principle: The activity of a mono(ADP-ribosyl)transferase using 2'-deoxy-NAD+ as a substrate can be measured by quantifying the transfer of the 2'-deoxy-ADP-ribose moiety to an acceptor substrate.

-

Reaction Mixture:

-

Purified mono(ADP-ribosyl)transferase

-

2'-deoxy-NAD+ (radiolabeled or unlabeled)

-

Acceptor substrate (e.g., a protein or a small molecule like agmatine)

-

Reaction Buffer

-

-

Procedure (using a radiolabeled substrate):

-

Incubate the enzyme with the acceptor substrate and radiolabeled 2'-deoxy-NAD+ in the reaction buffer.

-

At various time points, stop the reaction (e.g., by adding a strong acid).

-

Separate the modified acceptor substrate from the unreacted 2'-deoxy-NAD+ (e.g., by protein precipitation or chromatography).

-

Quantify the amount of radioactivity incorporated into the acceptor substrate using liquid scintillation counting.

-

Calculate the enzyme activity based on the rate of incorporation.

-

3.4. Assay for PARP Inhibition

-

Principle: The inhibitory effect of 2'-deoxy-NAD+ on PARP activity can be determined by measuring the reduction in the incorporation of ADP-ribose from NAD+ into a substrate in the presence of the inhibitor.

-

Reaction Mixture:

-

Purified PARP enzyme

-

Activated DNA (to stimulate PARP activity)

-

Radiolabeled NAD+

-

Varying concentrations of 2'-deoxy-NAD+

-

Reaction Buffer

-

-

Procedure:

-

Pre-incubate the PARP enzyme and activated DNA with different concentrations of 2'-deoxy-NAD+.

-

Initiate the reaction by adding radiolabeled NAD+.

-

After a defined incubation period, terminate the reaction.

-

Precipitate the poly(ADP-ribosyl)ated protein (automodified PARP).

-

Wash the precipitate to remove unincorporated NAD+.

-

Quantify the radioactivity in the precipitate.

-

Determine the extent of inhibition at each concentration of 2'-deoxy-NAD+ and calculate the Ki value.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the key concepts discussed.

Figure 1: Differential effects of 2'-deoxy-NAD+ on ADP-ribosylation.

References

- 1. Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxy-nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DeoxyNAD and deoxyADP-ribosylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxy-NAD+: A Chemical Probe for Unraveling the Complexity of ADP-Ribosylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modification by ADP-ribosylation, a process fundamental to numerous cellular activities including DNA repair, signal transduction, and chromatin remodeling, is orchestrated by a diverse family of enzymes. Distinguishing between the two major types of this modification—mono(ADP-ribosylation) and poly(ADP-ribosylation)—has been a significant challenge in the field. The synthetic NAD+ analog, 2'-deoxy-NAD+ (2'-dNAD+), has emerged as a powerful chemical tool to dissect these pathways. This technical guide provides a comprehensive overview of 2'-dNAD+, detailing its synthesis, mechanism of action, and applications in the study of ADP-ribosyltransferases. We present detailed experimental protocols, quantitative data for enzymatic reactions, and visual workflows to facilitate its use in research and drug development.

Introduction to ADP-Ribosylation and the Role of 2'-Deoxy-NAD+

ADP-ribosylation is a reversible post-translational modification where the ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) is transferred to a target protein. This process is catalyzed by ADP-ribosyltransferases (ARTs). Based on the number of ADP-ribose units transferred, ARTs are broadly classified into two categories:

-

Mono(ADP-ribosyl)transferases (MARTs): These enzymes transfer a single ADP-ribose unit to a specific amino acid residue on the target protein.

-

Poly(ADP-ribose) polymerases (PARPs): These enzymes catalyze the transfer of the initial ADP-ribose unit and then sequentially add further ADP-ribose units to form a long, branched polymer.

The functional outcomes of mono- and poly-ADP-ribosylation are distinct, and elucidating the specific roles of each has been hampered by the lack of tools to differentiate between them. 2'-deoxy-NAD+, an analog of NAD+ in which the hydroxyl group at the 2' position of the ribose linked to adenine is replaced by a hydrogen, provides a solution to this challenge.

2'-dNAD+ acts as a substrate for certain mono(ADP-ribosyl)transferases, particularly those that are arginine-specific, but it is not utilized by poly(ADP-ribose) polymerases for polymer elongation. Instead, it acts as a potent non-competitive inhibitor of PARPs.[1][2][3] This differential activity makes 2'-dNAD+ an invaluable tool for selectively studying mono-ADP-ribosylation in complex biological systems where both types of enzymes are present.

Synthesis and Purification of 2'-Deoxy-NAD+

2'-deoxy-NAD+ is synthesized enzymatically from nicotinamide mononucleotide (NMN+) and 2'-deoxyadenosine triphosphate (2'-dATP) using the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT).[1]

Enzymatic Synthesis of 2'-dNAD+

The synthesis reaction is as follows:

Experimental Protocol:

Materials:

-

Nicotinamide mononucleotide (NMN+)

-

2'-deoxyadenosine triphosphate (2'-dATP)

-

NMN-adenylyltransferase (NMNAT) (E.C. 2.7.7.1)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂

-

Incubator at 37°C

Procedure:

-

Prepare a reaction mixture containing:

-

5 mM NMN+

-

5 mM 2'-dATP

-

1-2 units of NMN-adenylyltransferase

-

Reaction Buffer to a final volume of 1 ml.

-

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the progress of the reaction by reverse-phase HPLC or by a coupled spectrophotometric assay.[4]

-

Once the reaction is complete, proceed to the purification steps.

Purification of 2'-dNAD+

A two-step chromatographic procedure is employed to purify 2'-dNAD+ from the reaction mixture, effectively removing unreacted substrates and byproducts.[1]

Step 1: Boronate Affinity Chromatography

This step separates 2'-dNAD+ from unreacted 2'-dATP. The boronate resin binds molecules with cis-diols, which are present in NAD+ and NMN+ but absent in 2'-dNAD+ and 2'-dATP.

Experimental Protocol:

Materials:

-

Boronate affinity gel (e.g., Affi-Gel Boronate)

-

Binding Buffer: 50 mM HEPES, pH 8.5

-

Elution Buffer: 0.1 M Sorbitol in Binding Buffer

-

Chromatography column

Procedure:

-

Pack a chromatography column with the boronate affinity gel and equilibrate with Binding Buffer.

-

Adjust the pH of the synthesis reaction mixture to 8.5 and load it onto the column.

-

Collect the flow-through, which contains 2'-dNAD+ and 2'-dATP.

-

Wash the column with Binding Buffer to ensure complete recovery of the unbound fraction.

-

Elute the bound NMN+ with Elution Buffer (optional, for recovery of NMN+).

Step 2: Strong-Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC)

This step separates 2'-dNAD+ from the remaining 2'-dATP and PPi based on their differences in negative charge.

Experimental Protocol:

Materials:

-

Strong-anion-exchange HPLC column (e.g., Mono Q)

-

Mobile Phase A: 10 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 1 M Sodium Chloride in 10 mM Sodium Phosphate, pH 7.0

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the SAX-HPLC column with Mobile Phase A.

-

Inject the flow-through from the boronate affinity chromatography step.

-

Elute with a linear gradient of Mobile Phase B (e.g., 0-50% over 30 minutes).

-

Monitor the elution profile at 260 nm. 2'-dNAD+ will elute as a distinct peak, separated from 2'-dATP and PPi.

-

Collect the fractions containing the 2'-dNAD+ peak and desalt if necessary.

Quantitative Data: Enzyme Kinetics and Inhibition

The utility of 2'-dNAD+ as a chemical tool is underscored by its distinct kinetic parameters with different classes of ADP-ribosyltransferases.

| Enzyme | Substrate/Inhibitor | Km (µM) | Vmax (µmol/min/mg) | Ki (µM) | Inhibition Type | Reference |

| Arginine-specific mono(ADP-ribosyl)transferase (turkey erythrocytes) | 2'-deoxy-NAD+ | 27.2 | 36.4 | - | - | [2] |

| Poly(ADP-ribose) polymerase (calf thymus) | 2'-deoxy-NAD+ | - | Not a substrate | 32 | Non-competitive | [2] |

| Poly(ADP-ribose) polymerase (calf thymus) | 3'-deoxy-NAD+ | 20 | 0.08 (nmol/min/mg) | - | - | [3][5] |

| Poly(ADP-ribose) polymerase (calf thymus) | NAD+ | 59 | 1.29 (moles/sec) | - | - | [3] |

Experimental Applications and Protocols

Distinguishing Between Mono- and Poly-ADP-Ribosylation

The primary application of 2'-dNAD+ is to selectively label the substrates of mono(ADP-ribosyl)transferases in the presence of active PARPs.

Experimental Protocol: In Vitro Labeling Assay

Materials:

-

Cell lysate or purified protein fraction

-

Purified mono(ADP-ribosyl)transferase and/or PARP (as controls)

-

[³²P]-2'-deoxy-NAD+ or unlabeled 2'-deoxy-NAD+

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT

-

SDS-PAGE reagents and autoradiography supplies (if using radiolabel)

-

Antibodies for Western blotting (if using unlabeled 2'-dNAD+ and specific antibodies for the modification)

Procedure:

-

Set up reaction tubes containing:

-

Cell lysate (50-100 µg) or purified proteins

-

Reaction Buffer

-

[³²P]-2'-deoxy-NAD+ (to a final specific activity of ~10,000 cpm/pmol) or unlabeled 2'-deoxy-NAD+ (10-100 µM)

-

-

As controls, set up reactions with purified MARTs and PARPs to confirm the expected activity.

-

Initiate the reaction by adding the NAD+ analog.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

If using [³²P]-2'-deoxy-NAD+, dry the gel and expose it to an autoradiography film.

-

If using unlabeled 2'-dNAD+, transfer the proteins to a membrane and perform Western blotting with an antibody that recognizes the mono(ADP-ribosyl)ated substrate.

Inhibition of PARP Activity

2'-dNAD+ can be used to study the effects of inhibiting PARP activity in various cellular processes.

Experimental Protocol: PARP Inhibition Assay

Materials:

-

Purified PARP1 enzyme

-

Activated DNA (e.g., nicked DNA)

-

[³²P]-NAD+

-

2'-deoxy-NAD+ (as inhibitor)

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT

-

Trichloroacetic acid (TCA)

-

Glass fiber filters and scintillation counter

Procedure:

-

Prepare a series of dilutions of 2'-deoxy-NAD+.

-

Set up reaction tubes containing:

-

Purified PARP1 (e.g., 0.1-0.5 units)

-

Activated DNA (e.g., 1 µg)

-

Varying concentrations of 2'-deoxy-NAD+

-

A fixed, non-saturating concentration of [³²P]-NAD+ (e.g., 10 µM)

-

Reaction Buffer

-

-

Pre-incubate the enzyme with the inhibitor and DNA for 5 minutes at room temperature.

-

Initiate the reaction by adding [³²P]-NAD+.

-

Incubate at 25°C for 10-20 minutes.

-

Stop the reaction by adding cold 20% TCA.

-

Filter the precipitates onto glass fiber filters and wash with 5% TCA.

-

Measure the incorporated radioactivity by scintillation counting.

-

Calculate the percent inhibition at each concentration of 2'-dNAD+ and determine the IC₅₀ or Ki value.

Identification of 2'-Deoxy-ADP-Ribosylated Proteins by Mass Spectrometry

Identifying the specific proteins that are mono-ADP-ribosylated is crucial for understanding the functional consequences of this modification. Mass spectrometry-based proteomics provides a powerful approach for this.

Experimental Protocol: Sample Preparation and Enrichment

Materials:

-

Cell lysate treated with 2'-deoxy-NAD+ as described in section 4.1.

-

Lysis Buffer with PARP and PARG inhibitors (e.g., Olaparib and PDD00017273)

-

Dithiothreitol (DTT) and iodoacetamide (IAA)

-

Trypsin

-

Af1521 macrodomain-based enrichment resin

-

Wash Buffers

-

Elution Buffer

Procedure:

-

Lyse cells in the presence of PARP and PARG inhibitors to preserve the modification.

-

Perform an in vitro ADP-ribosylation reaction with 2'-deoxy-NAD+.

-

Reduce and alkylate the proteins with DTT and IAA.

-

Digest the proteins into peptides using trypsin.

-

Enrich for 2'-deoxy-ADP-ribosylated peptides using an affinity resin containing the Af1521 macrodomain, which binds to ADP-ribose.[6][7]

-

Wash the resin extensively to remove non-specifically bound peptides.

-

Elute the enriched peptides.

-

Desalt the peptides prior to mass spectrometry analysis.

Mass Spectrometry Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Utilize fragmentation methods such as Higher-energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) to obtain fragment ion spectra.[8][9]

-

Search the resulting spectra against a protein sequence database, specifying the mass shift corresponding to the 2'-deoxy-ADP-ribose modification (525.0668 Da) on potential acceptor amino acids (e.g., Arginine, Serine, Glutamate, Aspartate).

Conclusion

2'-deoxy-NAD+ is a highly specific and valuable chemical tool for the study of ADP-ribosylation. Its ability to act as a substrate for mono(ADP-ribosyl)transferases while inhibiting poly(ADP-ribose) polymerases allows for the selective investigation of mono-ADP-ribosylation in complex biological systems. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful tool by researchers in academia and industry, ultimately advancing our understanding of the critical roles of ADP-ribosylation in health and disease and aiding in the development of novel therapeutics targeting these pathways.

References

- 1. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxy-nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. ADP-Ribosylated Peptide Enrichment and Site Identification: The Phosphodiesterase-Based Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into 2'-deoxy-NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling pathways. The study of NAD+ analogs has provided invaluable tools to dissect these complex processes. Among these, 2'-deoxy-NAD+, a synthetic analog lacking the hydroxyl group at the 2' position of the adenosine ribose, has emerged as a powerful probe for distinguishing between different classes of ADP-ribosyltransferases. Initial investigations into its metabolism have revealed a selective utilization by mono(ADP-ribosyl)transferases (mARTs) while acting as an inhibitor of poly(ADP-ribose) polymerase (PARP), providing a unique window into the distinct roles of these enzyme families. This technical guide provides an in-depth overview of the foundational research on 2'-deoxy-NAD+ metabolism, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.

Data Presentation

The selective interaction of 2'-deoxy-NAD+ with mARTs and PARPs is quantitatively demonstrated by their respective kinetic parameters. The following tables summarize the key data from initial investigations.

| Enzyme | Substrate/Inhibitor | Km (µM) | Vmax (µmol min-1 mg-1) | Ki (µM) | Inhibition Type | Reference |

| Arginine-specific mono(ADP-ribosyl)transferase (avian erythrocyte) | 2'-deoxy-NAD+ | 27.2 | 36.4 | - | - | [1] |

| Poly(ADP-ribose) polymerase (PARP) | 2'-deoxy-NAD+ | Not a substrate | - | 32 | Non-competitive | [1][2] |

Table 1: Kinetic Parameters of 2'-deoxy-NAD+ with ADP-Ribosylating Enzymes. This table highlights the differential interaction of 2'-deoxy-NAD+ with mono- and poly-ADP-ribosylating enzymes. While it serves as an efficient substrate for the mono(ADP-ribosyl)transferase, it acts as a non-competitive inhibitor of PARP.

Experimental Protocols

The following sections detail the methodologies employed in the initial investigations of 2'-deoxy-NAD+ metabolism.

Enzymatic Synthesis and Purification of 2'-deoxy-NAD+

Objective: To synthesize 2'-deoxy-NAD+ from its precursors and purify it for use in subsequent enzymatic assays.

Principle: 2'-deoxy-NAD+ is synthesized enzymatically from nicotinamide mononucleotide (NMN+) and 2'-deoxyadenosine triphosphate (dATP) using NMN+-adenyl transferase. Purification is achieved through a two-step chromatography process: boronate affinity chromatography to remove unreacted dATP, followed by strong-anion-exchange high-performance liquid chromatography (SAX-HPLC) to separate 2'-deoxy-NAD+ from NMN+ and other contaminants.[3]

Protocol:

-

Enzymatic Synthesis:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

5 mM NMN+

-

5 mM dATP

-

NMN+-adenyl transferase (e.g., from pig liver)

-

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the reaction progress by HPLC.

-

-

Purification by Boronate Affinity Chromatography:

-

Equilibrate a boronate affinity column (e.g., Affi-Gel 601) with 0.1 M ammonium acetate, pH 8.8.

-

Load the reaction mixture onto the column.

-

Wash the column with the equilibration buffer to remove unbound substances, including dATP.

-

Elute the NAD+ analogs with 0.1 M formic acid.

-

Lyophilize the eluted fractions.

-

-

Purification by Strong-Anion-Exchange HPLC (SAX-HPLC):

-

Dissolve the lyophilized sample in the HPLC mobile phase.

-

Inject the sample onto a SAX-HPLC column (e.g., Partisil-10 SAX).

-

Elute with an isocratic mobile phase of 0.4 M ammonium formate, pH 4.5, at a flow rate of 2 ml/min.

-

Monitor the elution profile at 260 nm.

-

Collect the fractions corresponding to the 2'-deoxy-NAD+ peak.

-

Desalt the purified fractions by lyophilization.

-

Mono(ADP-ribosyl)transferase Activity Assay

Objective: To measure the activity of arginine-specific mono(ADP-ribosyl)transferases using 2'-deoxy-NAD+ as a substrate.

Principle: The assay measures the transfer of [32P]2'-deoxy-ADP-ribose from [32P]2'-deoxy-NAD+ to an acceptor substrate, such as arginine methyl ester. The radiolabeled product is then separated from the unreacted substrate and quantified.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer, pH 7.5

-

10 mM arginine methyl ester

-

[32P]2'-deoxy-NAD+ (specific activity ~1000 cpm/pmol)

-

Purified arginine-specific mono(ADP-ribosyl)transferase (e.g., from turkey erythrocytes)

-

-

-

Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Separation:

-

Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

-

Centrifuge to precipitate the protein and any protein-bound product.

-

To separate the radiolabeled product from unreacted [32P]2'-deoxy-NAD+, apply the supernatant to a small column of Dowex 1-X8 (formate form).

-

Wash the column with water to elute the unreacted substrate.

-

Elute the [32P]2'-deoxy-ADP-ribosyl-arginine methyl ester with 0.1 M formic acid.

-

-

Quantification:

-

Measure the radioactivity in the eluted fractions using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition Assay

Objective: To determine the inhibitory effect of 2'-deoxy-NAD+ on PARP activity.

Principle: This assay measures the incorporation of [32P]ADP-ribose from [32P]NAD+ into an acceptor protein (auto-modification of PARP or histones) in the presence and absence of 2'-deoxy-NAD+. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of 2'-deoxy-NAD+.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

1 mM DTT

-

Activated DNA (e.g., DNase I-treated calf thymus DNA)

-

Histones (e.g., histone H1)

-

[32P]NAD+ (specific activity ~1000 cpm/pmol)

-

Purified PARP enzyme

-

Varying concentrations of 2'-deoxy-NAD+

-

-

-

Incubation:

-

Initiate the reaction by adding the PARP enzyme.

-

Incubate at 25°C for a specified time (e.g., 10-20 minutes).

-

-

Termination and Precipitation:

-

Stop the reaction by adding 20% TCA.

-

Keep on ice for 30 minutes to allow for complete precipitation of proteins.

-

-

Washing and Quantification:

-

Filter the reaction mixture through a glass fiber filter to collect the precipitated protein.

-

Wash the filter extensively with 5% TCA to remove unincorporated [32P]NAD+.

-

Dry the filter and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PARP inhibition at each concentration of 2'-deoxy-NAD+ and determine the IC50 or Ki value.

-

Two-Dimensional HPLC for Quantification of 2'-deoxy-NAD+ and 2'-deoxy-ADPR

Objective: To separate and quantify endogenous or in vitro generated 2'-deoxy-NAD+ and its hydrolysis product, 2'-deoxy-ADP-ribose (2'-deoxy-ADPR).[4][5]

Principle: This method utilizes a two-dimensional reversed-phase high-performance liquid chromatography (RP-HPLC) system with ion-pairing reagents to achieve high-resolution separation of these closely related molecules.[4][5]

Protocol:

-

Sample Preparation:

-

Extract nucleotides from cells or tissues using a suitable method (e.g., perchloric acid extraction followed by neutralization).

-

For in vitro reactions, stop the reaction and deproteinize the sample.

-

-

First Dimension HPLC:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent).

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 0% to 30% B over 30 minutes.

-

Detection: UV absorbance at 254 nm.

-

Collect the fraction corresponding to the elution time of 2'-deoxy-NAD+ and 2'-deoxy-ADPR.

-

-

Second Dimension HPLC:

-

Column: A different C18 reversed-phase column with different selectivity.

-

Mobile Phase A: 50 mM triethylammonium acetate, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A shallow linear gradient of acetonitrile.

-

Detection: UV absorbance at 254 nm.

-

-

Quantification:

-

Identify and quantify the peaks corresponding to 2'-deoxy-NAD+ and 2'-deoxy-ADPR by comparing their retention times and peak areas to those of known standards.

-

Mandatory Visualization

The differential metabolism of 2'-deoxy-NAD+ provides a powerful tool to dissect the roles of mono- and poly-ADP-ribosylation in cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate these key concepts.

Conclusion

The initial investigations into 2'-deoxy-NAD+ metabolism have firmly established its utility as a selective tool for dissecting the complex world of ADP-ribosylation. Its ability to act as a substrate for mono(ADP-ribosyl)transferases while inhibiting poly(ADP-ribose) polymerase has provided researchers with a unique molecular scalpel to separate these two crucial signaling pathways. The experimental protocols and analytical methods developed during these early studies have laid the groundwork for a deeper understanding of the distinct biological roles of mono- and poly-ADP-ribosylation in cellular processes ranging from DNA repair to signal transduction. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering both the foundational knowledge and the practical methodologies to leverage 2'-deoxy-NAD+ in their ongoing research endeavors. Further exploration of this and other NAD+ analogs will undoubtedly continue to illuminate the intricate regulatory networks governed by ADP-ribosylation.

References

- 1. Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxy-nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DeoxyNAD and deoxyADP-ribosylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Improved Two-Dimensional HPLC Method for Endogenous 2'-Deoxy-ADPR and 2'-Deoxy-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2'-Deoxynicotinamide Adenine Dinucleotide (dNAD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxynicotinamide adenine dinucleotide (dNAD) is a structural analog of the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+). While NAD+ plays a central role in cellular metabolism and signaling, the deliberate removal of the 2'-hydroxyl group from the adenosine ribose moiety to create dNAD offers a unique tool for investigating the specific roles of this functional group in NAD+-dependent enzymatic reactions. This technical guide provides a comprehensive overview of the available information on the physicochemical properties, synthesis, and biological implications of dNAD, with a focus on its application in research and drug development.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of isolated and characterized 2'-deoxynicotinamide adenine dinucleotide is not extensively available in the public domain. However, based on its structural similarity to NAD+, we can infer certain properties. The primary difference lies in the absence of a hydroxyl group at the 2' position of the adenosine ribose, which is expected to alter its polarity, conformational flexibility, and interactions with enzymes and other molecules.

A summary of the expected and known properties of NAD+ for comparison is provided in the table below. The values for dNAD are largely theoretical and require experimental verification.

| Property | Nicotinamide Adenine Dinucleotide (NAD+) | 2'-Deoxynicotinamide Adenine Dinucleotide (dNAD) (Predicted/Inferred) |

| Molecular Formula | C21H27N7O14P2 | C21H27N7O13P2 |

| Molecular Weight | 663.43 g/mol | ~647.43 g/mol |

| Extinction Coefficient | 18,000 M⁻¹cm⁻¹ at 260 nm (pH 7) | Similar to NAD+ |

| Solubility | Soluble in water | Expected to be soluble in water |

| Stability | Labile in alkaline solutions; more stable in acidic to neutral pH. Sensitive to light and heat.[1] | Likely exhibits similar stability profile to NAD+ |

Synthesis of 2'-Deoxynicotinamide Adenine Dinucleotide

The synthesis of dNAD is not a trivial process and is not commercially available as a standard reagent. The most probable synthetic route involves the enzymatic or chemical coupling of nicotinamide mononucleotide (NMN) with 2'-deoxyadenosine triphosphate (dATP). A key publication by Alvarez-Gonzalez, et al., titled "Selective probing of ADP-ribosylation reactions with oxidized 2'-deoxynicotinamide adenine dinucleotide," suggests its successful synthesis for use in biochemical assays. While the detailed protocol from this specific publication is not readily accessible, a general workflow for such a synthesis can be proposed.

Proposed Experimental Workflow for dNAD Synthesis

Caption: Proposed workflow for the synthesis and characterization of 2'-deoxynicotinamide adenine dinucleotide (dNAD).

Role in Signaling Pathways and as a Research Tool

The primary utility of dNAD lies in its ability to probe the structural and functional significance of the 2'-hydroxyl group of the adenosine ribose in NAD+-dependent reactions. This hydroxyl group is known to be a critical recognition element for many NAD+-binding proteins and is the site of ADP-ribosylation in some signaling pathways.

Investigating ADP-Ribosylation

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that transfer ADP-ribose moieties from NAD+ to target proteins. This post-translational modification is crucial in DNA repair, cell death, and chromatin remodeling. By substituting NAD+ with dNAD, researchers can investigate whether the 2'-hydroxyl is essential for substrate recognition and catalytic activity of PARPs and other ADP-ribosyltransferases.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 2'-Deoxy-NAD+

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. Its analog, 2'-deoxy-NAD+, in which the ribose moiety of the adenosine is replaced by a 2'-deoxyribose, has emerged as a valuable tool for studying NAD+-dependent enzymes, particularly as a potent inhibitor of Poly(ADP-ribose) polymerases (PARPs). This technical guide provides a comprehensive overview of the enzymatic synthesis of 2'-deoxy-NAD+, detailing the underlying biochemical pathways, key enzymes, and experimental protocols. It further explores the known biological implications of 2'-deoxy-NAD+, with a focus on its interaction with PARP and potential effects on sirtuins, and outlines methods for its characterization.

Introduction: The Significance of 2'-Deoxy-NAD+

Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous coenzyme essential for a vast array of biological processes, including cellular respiration, energy metabolism, and DNA repair.[1][2] It exists in both oxidized (NAD+) and reduced (NADH) forms, facilitating redox reactions central to life.[3] Beyond its role as a redox carrier, NAD+ serves as a substrate for several families of enzymes, including Poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38/157 ectoenzymes, which are involved in critical signaling pathways.[2][4]

The modification of the NAD+ structure provides powerful chemical probes to investigate the function of these NAD+-dependent enzymes. 2'-deoxy-NAD+ is a structural analog of NAD+ where the hydroxyl group at the 2' position of the adenosine ribose is absent. This seemingly minor modification has profound consequences for its biological activity, rendering it a poor substrate for some enzymes while turning it into a potent inhibitor of others, most notably PARPs.[5] Understanding the enzymatic synthesis of 2'-deoxy-NAD+ is therefore crucial for researchers aiming to utilize this molecule as a specific tool to dissect cellular signaling pathways and for the development of novel therapeutic agents targeting NAD+-dependent enzymes.

Enzymatic Synthesis of 2'-Deoxy-NAD+

The enzymatic synthesis of 2'-deoxy-NAD+ leverages the substrate promiscuity of enzymes involved in the salvage pathway of NAD+ biosynthesis. The key enzyme in the final step of this pathway is Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), which catalyzes the transfer of an adenylyl group from ATP to nicotinamide mononucleotide (NMN) to form NAD+.[6]

The Core Reaction: NMNAT-Catalyzed Synthesis

The enzymatic synthesis of 2'-deoxy-NAD+ is achieved by substituting the natural substrate ATP with its 2'-deoxy counterpart, 2'-deoxyadenosine triphosphate (dATP), in a reaction catalyzed by NMNAT.[5] The enzyme facilitates the coupling of the dAMP moiety from dATP to NMN, yielding 2'-deoxy-NAD+ and pyrophosphate (PPi).

Reaction:

NMN + dATP ---(NMNAT)---> 2'-deoxy-NAD+ + PPi

This reaction has been demonstrated using NMNAT from various sources, highlighting the conserved nature of this enzymatic capability.[5]

Key Enzymes and Substrates

| Component | Description | Source/Preparation |

| Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | The key catalyst for the synthesis. Isoforms like NMNAT1 (nuclear), NMNAT2 (Golgi/cytosol), and NMNAT3 (mitochondrial) exist in mammals, with varying substrate specificities.[6] For in vitro synthesis, recombinant NMNAT1 is commonly used due to its stability and high activity. | Recombinantly expressed in E. coli and purified. |

| Nicotinamide Mononucleotide (NMN) | The nicotinamide-containing precursor. | Commercially available. |

| 2'-Deoxyadenosine Triphosphate (dATP) | The donor of the 2'-deoxyadenosyl moiety. | Commercially available. |

| Inorganic Pyrophosphatase (PPase) | Often included to drive the reaction forward by hydrolyzing the pyrophosphate (PPi) byproduct.[7] | Commercially available. |

Experimental Protocols

Enzymatic Synthesis of 2'-Deoxy-NAD+

This protocol outlines a typical laboratory-scale synthesis.

Materials:

-

Nicotinamide Mononucleotide (NMN)

-

2'-Deoxyadenosine Triphosphate (dATP)

-

Recombinant Human NMNAT1

-

Inorganic Pyrophosphatase

-

Tris-HCl buffer (pH 7.5)

-

Magnesium Chloride (MgCl₂)

-

Bovine Serum Albumin (BSA)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

5 mM NMN

-

5 mM dATP

-

0.1 mg/mL BSA

-

1-5 units/mL NMNAT1

-

1 unit/mL Inorganic Pyrophosphatase

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by HPLC.

-

Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the synthesized 2'-deoxy-NAD+.

Purification of 2'-Deoxy-NAD+

Purification is essential to remove unreacted substrates and enzyme. A two-step chromatographic approach is effective.[5]

Step 1: Affinity Chromatography on Boronate Gel

This step separates molecules with cis-diols (like NAD+ and unreacted NMN) from those without (like 2'-deoxy-NAD+).

-

Column Preparation: Pack a column with a boronate affinity resin (e.g., Affi-Gel 601) and equilibrate with a high-ionic-strength alkaline buffer (e.g., 50 mM HEPES, pH 8.5, containing 1 M NaCl).

-

Sample Loading: Apply the supernatant from the synthesis reaction to the column.

-

Elution: Elute the column with the equilibration buffer. 2'-deoxy-NAD+ will not bind and will be collected in the flow-through and early wash fractions. NAD+ and other contaminants with cis-diols will be retained.

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of 2'-deoxy-NAD+ using UV spectroscopy (absorbance at 260 nm) or HPLC.

Step 2: Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC)

This step provides high-resolution purification based on charge.

-

Column and Buffers: Use a strong anion-exchange column (e.g., a Partisil-10 SAX column). Prepare two buffers: Buffer A (e.g., 5 mM ammonium phosphate, pH 3.3) and Buffer B (e.g., 750 mM ammonium phosphate, pH 3.7).

-

Gradient Elution: After loading the pooled and concentrated fractions from the affinity chromatography step, elute with a linear gradient of Buffer B into Buffer A.

-

Fraction Collection and Analysis: Monitor the elution profile at 260 nm and collect the peak corresponding to 2'-deoxy-NAD+.

-

Desalting: Desalt the purified fractions using a suitable method, such as reverse-phase chromatography or dialysis, and lyophilize to obtain the purified 2'-deoxy-NAD+ as a powder.

Characterization of 2'-Deoxy-NAD+

The identity and purity of the synthesized 2'-deoxy-NAD+ should be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Outcome |

| UV-Vis Spectroscopy | To determine the concentration and confirm the presence of the nicotinamide and adenine rings. | Absorbance maximum at approximately 260 nm. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the yield. | A single major peak with a retention time distinct from NAD+, NMN, and dATP. |

| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated mass of 2'-deoxy-NAD+. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure, particularly the absence of the 2'-hydroxyl group. | 1H and 31P NMR spectra consistent with the structure of 2'-deoxy-NAD+. |

Biological Activity and Signaling Pathways

The primary characterized biological role of 2'-deoxy-NAD+ is its interaction with NAD+-dependent enzymes, particularly PARPs.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[8] They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.

Studies have shown that 2'-deoxy-NAD+ is a potent non-competitive inhibitor of PARP1.[5] While it is not a substrate for the automodification reaction catalyzed by PARP, it effectively blocks the elongation of poly(ADP-ribose) chains.[5]

Quantitative Data on PARP Inhibition:

| Parameter | Value | Enzyme Source | Reference |

| Apparent Ki of 2'-dNAD+ for PARP elongation | 32 µM | Calf Thymus Poly(ADP-ribose) Polymerase | [5] |

The mechanism of inhibition likely involves the binding of 2'-deoxy-NAD+ to the NAD+ binding site of PARP, preventing the productive binding of the natural substrate. The absence of the 2'-hydroxyl group may disrupt the precise positioning required for catalysis.

Interaction with Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases and deacylases that play crucial roles in regulating metabolism, inflammation, and aging.[9][10] The effect of 2'-deoxy-NAD+ on sirtuin activity is not as well-characterized as its effect on PARP.

Given that sirtuins also bind NAD+ and utilize it as a co-substrate, it is plausible that 2'-deoxy-NAD+ could act as an inhibitor. The absence of the 2'-hydroxyl group, which is involved in the catalytic mechanism of some NAD+-consuming enzymes, might impair or alter its interaction with sirtuins. Further research is needed to elucidate the specific effects of 2'-deoxy-NAD+ on the various sirtuin isoforms.

Visualizations

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis and purification of 2'-deoxy-NAD+.

Signaling Pathway Inhibition

Caption: Inhibition of PARP signaling by 2'-deoxy-NAD+.

Conclusion

The enzymatic synthesis of 2'-deoxy-NAD+ offers a powerful and specific method for producing this valuable molecular probe. By leveraging the catalytic activity of NMNAT, researchers can generate 2'-deoxy-NAD+ to investigate the intricate roles of NAD+-dependent enzymes. Its established role as a potent PARP inhibitor makes it an indispensable tool for studying DNA repair and related signaling pathways. While its effects on other NAD+-consuming enzymes like sirtuins require further investigation, 2'-deoxy-NAD+ holds significant promise for advancing our understanding of cellular metabolism and for the development of targeted therapeutics. This guide provides a foundational framework for the synthesis, purification, characterization, and application of 2'-deoxy-NAD+ in scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effects of NAD-Boosting Therapies on Sirtuin Activity and DNA Repair Capacity [dash.harvard.edu]

- 3. biorxiv.org [biorxiv.org]

- 4. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and purification of deoxyribose analogues of NAD+ by affinity chromatography and strong-anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. help.decodeage.com [help.decodeage.com]

Preliminary Studies on 2'-Deoxy-NAD+ Analogues in Cellular and In Vitro Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies conducted on 2'-deoxy-NAD+ analogues, with a primary focus on 3'-deoxy-NAD+ and its derivatives, in cellular and in vitro models. Given the limited research on 2'-deoxy-NAD+ itself, this paper synthesizes the available information on its close structural isomers to provide valuable insights for researchers in the field. The content herein is curated for an audience with a strong background in biochemistry, cell biology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in a vast array of cellular processes, including metabolic redox reactions and as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The modification of the NAD+ molecule, particularly at the ribose moieties, has been a key strategy for developing chemical probes to study the function of NAD+-dependent enzymes. This guide focuses on analogues where the hydroxyl group at the 2' or 3' position of the adenosine ribose is removed or modified.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from foundational and recent studies on 3'-deoxy-NAD+ and a 3'-azido-NAD+ analogue.

Table 1: Kinetic Parameters of 3'-deoxy-NAD+ with Poly(ADP-ribose) Polymerase (PARP)

| Substrate | Enzyme Source | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| 3'-deoxy-NAD+ | Purified DNA-dependent PARP from calf thymus | 20 | 80 | [3] |

This data is derived from an in vitro study using purified enzyme, which provides a baseline for understanding the interaction of this analogue with PARP.

Table 2: Substrate Activity of a 3'-azido-NAD+ Analogue (ADO-3'-N3-NAD+) in Cellular Lysates

| Cell Line | PARP1 Status | Substrate | Relative PARylation Activity (Normalized Densitometry) | Reference |

| HAP1 | Wild-Type | ADO-3'-N3-NAD+ | Significant PARylation observed | [4] |

| HAP1 | PARP1-KO | ADO-3'-N3-NAD+ | Markedly reduced PARylation | [4] |

This study demonstrates the high specificity of the 3'-azido-NAD+ analogue for PARP1 in a cellular context.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: In Vitro Poly(ADP-ribose) Polymerase (PARP) Automodification Assay with 3'-deoxy-NAD+

This protocol is adapted from the 1988 study by Alvarez-Gonzalez et al.[3]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 20 µg/mL activated calf thymus DNA, 1 µg of purified PARP, and varying concentrations of [³²P]3'-deoxy-NAD+.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 25°C for a specified time course (e.g., 1, 5, 10, 20 minutes).

-

Reaction Termination: Terminate the reaction by adding 10% trichloroacetic acid (TCA).

-

Precipitation and Washing: Precipitate the protein on ice for 30 minutes, followed by centrifugation. Wash the pellet twice with 5% TCA to remove unincorporated [³²P]3'-deoxy-NAD+.

-

Quantification: Dissolve the final pellet in 0.1 N NaOH and quantify the incorporated radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the initial velocity of the reaction at different substrate concentrations and calculate Km and Vmax values using a Lineweaver-Burk plot.

Protocol 2: PARP1 Activity Assay in Cell Lysates using 3'-azido-NAD+ (ADO-3'-N3-NAD+)

This protocol is based on the 2022 study by Zhang et al.[4]

-

Cell Lysate Preparation:

-

Culture HAP1 wild-type and PARP1-knockout cells to 80-90% confluency.

-

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

PARylation Reaction:

-

In a final volume of 20 µL, combine 20 µg of cell lysate protein, 50 µM of ADO-3'-N3-NAD+, 1 µg/mL of activated DNA, and PARP reaction buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Click Chemistry for Biotin Labeling:

-